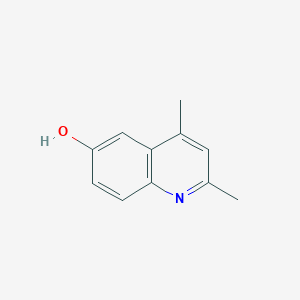![molecular formula C14H17N3O7 B1659332 Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate CAS No. 64605-83-0](/img/structure/B1659332.png)
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C14H17N3O7. It is known for its unique structure, which includes a hydrazone linkage and a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxy-2-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: Similar in structure but lacks the nitrophenyl and hydrazone groups.
Malonic acid derivatives: Share the propanedioic acid backbone but differ in functional groups attached to the core structure.
Uniqueness
Diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate is unique due to its combination of a hydrazone linkage and a nitrophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
64605-83-0 |
|---|---|
Molekularformel |
C14H17N3O7 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
diethyl 2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H17N3O7/c1-4-23-13(18)12(14(19)24-5-2)16-15-10-7-6-9(22-3)8-11(10)17(20)21/h6-8,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
LLQGUWNHKKXALR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)


![3-(4-bromophenyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1659264.png)
![1-[(Ethanesulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1659266.png)
![2-Bromo-1-[4-(decyloxy)phenyl]ethan-1-one](/img/structure/B1659270.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
